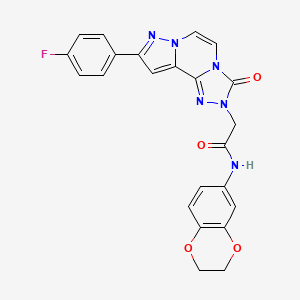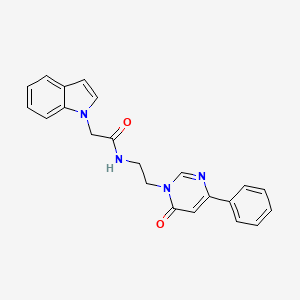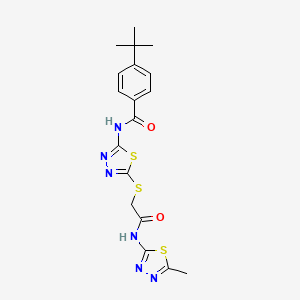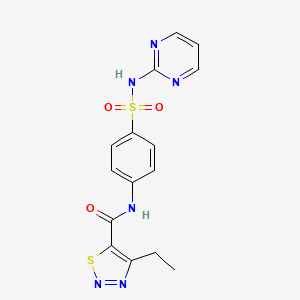
4-Methyl-4-(methylsulfanylmethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Methyl-4-(methylsulfanylmethyl)piperidine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . An efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed . The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .Molecular Structure Analysis
The molecular weight of “4-Methyl-4-(methylsulfanylmethyl)piperidine” is 159.3 . The InChI code is 1S/C8H17NS/c1-8(7-10-2)3-5-9-6-4-8/h9H,3-7H2,1-2H3 .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The synthesis of various N-methyl imines was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a safe and green catalyst .Physical And Chemical Properties Analysis
“4-Methyl-4-(methylsulfanylmethyl)piperidine” is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. It serves as a crucial building block for constructing medicinal compounds. Over the last five years, more than 7000 piperidine-related papers have been published, highlighting its importance in scientific research .
Pharmaceutical Applications
a. Antioxidant Properties: Naturally occurring piperidine-based compounds, such as piperine , exhibit powerful antioxidant action by inhibiting free radicals .
b. Tubulin Inhibitors: Researchers have discovered novel tubulin inhibitors containing the piperidine moiety. For instance, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides show promise as potent anticancer agents, particularly in treating prostate cancer .
Biological Evaluation
Scientists continue to explore the biological activity of synthetic and natural piperidines. These investigations involve assessing their pharmacological effects, toxicity profiles, and potential as drug candidates.
Safety and Hazards
The safety information for “4-Methyl-4-(methylsulfanylmethyl)piperidine” indicates that it is dangerous . It has hazard statements H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The future directions of “4-Methyl-4-(methylsulfanylmethyl)piperidine” could be in the field of drug discovery, given the importance of piperidine nucleus .
Wirkmechanismus
Target of action
Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . The specific targets of “4-Methyl-4-(methylsulfanylmethyl)piperidine” would depend on its precise chemical structure and properties.
Mode of action
The mode of action of piperidine derivatives can vary widely, depending on their specific chemical structure and the biological target they interact with . Some piperidine derivatives are known to inhibit or activate their targets, leading to a variety of biological effects.
Biochemical pathways
Piperidine derivatives can affect a variety of biochemical pathways, depending on their specific targets . For example, some piperidine derivatives are known to affect pathways related to inflammation, pain perception, and neurotransmission.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of piperidine derivatives can vary widely, depending on their specific chemical structure . Some piperidine derivatives are known to have good oral bioavailability and can cross the blood-brain barrier .
Result of action
The molecular and cellular effects of piperidine derivatives can vary widely, depending on their specific targets and mode of action . Some piperidine derivatives are known to have anti-inflammatory, analgesic, and antipsychotic effects .
Action environment
The action, efficacy, and stability of piperidine derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances . These factors can affect the compound’s solubility, stability, and ability to reach its target.
Eigenschaften
IUPAC Name |
4-methyl-4-(methylsulfanylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c1-8(7-10-2)3-5-9-6-4-8/h9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKZMNUFMKRFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

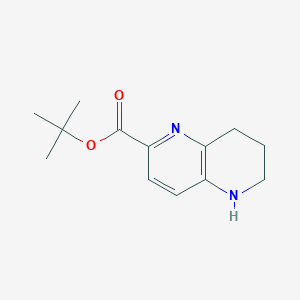
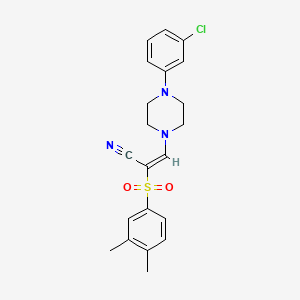
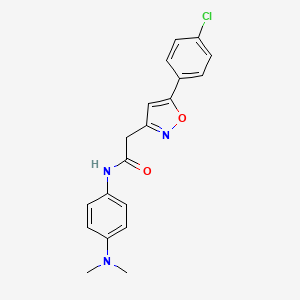
![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2507103.png)

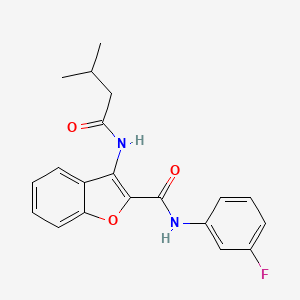
![Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2507108.png)
![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2507109.png)
